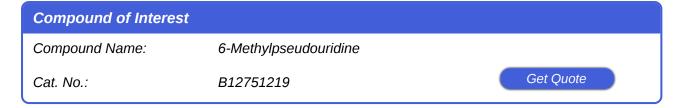


Biosynthesis of N1-methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1 Ψ) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of many archaeal species, where it is typically located at position 54 in the T Ψ C loop. This modification is a hallmark of the archaeal domain and is thought to contribute to the structural stability and function of tRNA, particularly in the extreme environments that many archaea inhabit. The biosynthesis of m1 Ψ is a two-step enzymatic process involving the isomerization of uridine to pseudouridine (Ψ), followed by the methylation of the pseudouridine base. This guide provides a detailed overview of the m1 Ψ biosynthesis pathway in archaea, including the enzymes involved, their mechanisms of action, and relevant experimental protocols.

The Biosynthesis Pathway of m1Ψ

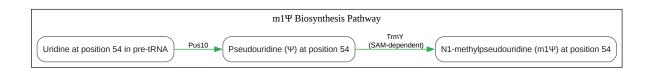
The formation of N1-methylpseudouridine at position 54 of archaeal tRNA is a sequential process catalyzed by two distinct enzymes:

• Pseudouridylation of Uridine (U54) to Pseudouridine (Ψ54): The first step is the isomerization of the uridine base at position 54 of the pre-tRNA to pseudouridine. This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10.[1][2] Pus10 belongs to the TruD family of pseudouridine synthases and is responsible for the formation of both Ψ54 and Ψ55 in archaeal tRNAs.[1][2]



Methylation of Pseudouridine (Ψ54) to N1-methylpseudouridine (m1Ψ54): The second and final step is the methylation of the N1 position of the newly formed pseudouridine at position 54. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TrmY. TrmY is a member of the COG1901/DUF358 protein family, which belongs to the SPOUT superfamily of methyltransferases.[3] The methyl group is transferred from the cofactor SAM to the N1 position of the pseudouridine base.[3]

The overall biosynthetic pathway can be summarized as follows:



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Figure 1: Biosynthesis pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Enzymology of the m1Ψ Biosynthesis Pathway tRNA:Pseudouridine Synthase 10 (Pus10)

Pus10 is a key enzyme in archaeal tRNA modification, responsible for the formation of pseudouridine at both positions 54 and 55 of the TΨC loop.[1][2] In archaea, Pus10 appears to be the sole enzyme responsible for Ψ54 formation. The activity of Pus10 from different archaeal species, such as Methanocaldococcus jannaschii and Pyrococcus furiosus, has been characterized in vitro.[1][2]

tRNA (N1-methylpseudouridine) Methyltransferase (TrmY)

TrmY is a SPOUT-class methyltransferase that specifically recognizes Ψ54 in tRNA and catalyzes its methylation to m1Ψ54.[3] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on TrmY from Haloferax volcanii (HVO_1989) and Methanocaldococcus jannaschii (Mja_1640) have confirmed its role in m1Ψ biosynthesis through genetic knockouts and in vitro reconstitution assays.[3] The efficiency of the



methylation reaction catalyzed by TrmY is influenced by the identity of the nucleotide at position 55 of the TΨC loop.[3]

Quantitative Data

While extensive research has identified the enzymes and the pathway for $m1\Psi$ biosynthesis, detailed kinetic parameters for the archaeal enzymes are not yet fully available in the literature. The following table summarizes the available information.



Enzyme	Organism	Substrate	Kinetic Parameter	Value	Reference
Pus10	Methanocald ococcus jannaschii	tRNA transcript	-	Robust Ψ54 and Ψ55 synthase activity observed in vitro.[1][2]	[1][2]
Pus10	Pyrococcus furiosus	tRNA transcript	-	Weak Ψ54 synthase activity but robust Ψ55 synthase activity observed in vitro.[1][2]	[1][2]
TrmY	Methanocald ococcus jannaschii (Mj1640)	Ψ54- containing tRNA	-	AdoMet- dependent methylation confirmed in vitro.[3]	[3]
TrmY	Haloferax volcanii (HVO_1989)	Ψ54- containing tRNA	-	Complement ation of a deletion mutant confirmed in vivo function.	[3]

Note: Specific Km and kcat values for archaeal Pus10 and TrmY are not readily available in the reviewed literature. Further kinetic studies are required to fully characterize these enzymes.

Experimental Protocols

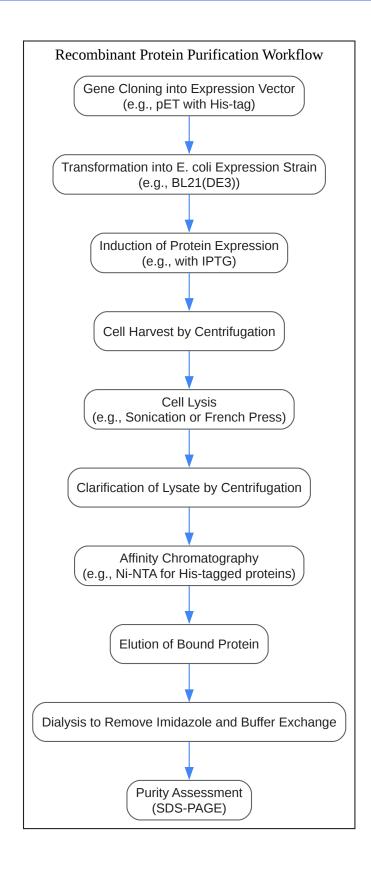


This section provides detailed methodologies for key experiments related to the study of m1 Ψ biosynthesis in archaea.

Recombinant Protein Expression and Purification

A common workflow for obtaining purified recombinant Pus10 and TrmY for in vitro assays is outlined below.





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Figure 2: General workflow for recombinant protein purification.

Foundational & Exploratory





Protocol for Recombinant Archaeal Protein Purification:

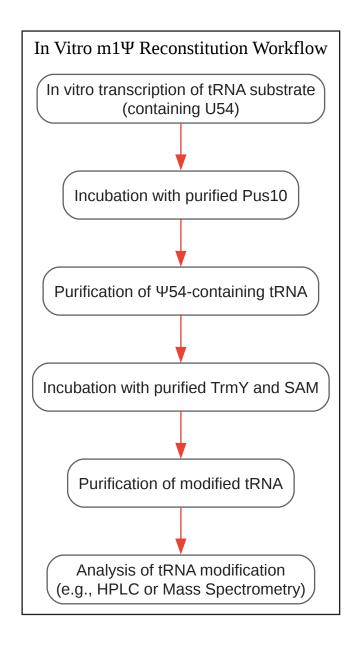
- Gene Cloning: The genes encoding Pus10 or TrmY from the desired archaeal species are PCR amplified and cloned into an appropriate expression vector, such as pET28a, which allows for the expression of an N-terminal His-tagged fusion protein.
- Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
- Protein Expression: A single colony is used to inoculate a starter culture, which is then used
 to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture
 is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition
 of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the
 culture is incubated for an additional 3-16 hours at a lower temperature (e.g., 16-25°C) to
 improve protein solubility.
- Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication on ice or by using a French press.
- Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for buffer exchange. The purified protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.



 Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE analysis.

In Vitro Reconstitution of m1Ψ Biosynthesis

This assay is designed to demonstrate the sequential activity of Pus10 and TrmY in the formation of $m1\Psi$.



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Figure 3: Workflow for the *in vitro* reconstitution of m1Ψ biosynthesis.



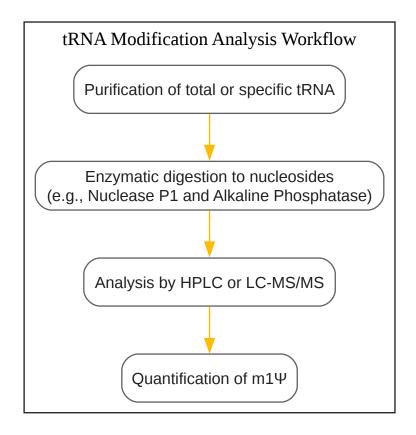
Protocol for In Vitro m1Ψ Reconstitution:

- In Vitro Transcription of tRNA Substrate: A DNA template for the desired archaeal tRNA is generated by PCR. The tRNA is then synthesized in vitro using T7 RNA polymerase. The transcript should contain a uridine at position 54.
- Pus10 Reaction: The in vitro transcribed tRNA is incubated with purified recombinant Pus10 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles) for 1-2 hours.
- Purification of Ψ-containing tRNA: The tRNA from the Pus10 reaction is purified to remove the enzyme, for example, by phenol-chloroform extraction and ethanol precipitation.
- TrmY Reaction: The purified Ψ54-containing tRNA is then incubated with purified recombinant TrmY in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT) supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 1 mM). The reaction is incubated at the optimal temperature for TrmY for 1-2 hours.
- Analysis of tRNA Modification: The final tRNA product is purified and then analyzed for the presence of m1Ψ using methods described in the following section.

Analysis of tRNA Modifications

The presence and quantity of $m1\Psi$ in a tRNA sample can be determined by digesting the tRNA to its constituent nucleosides and analyzing the resulting mixture by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).





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Figure 4: General workflow for the analysis of tRNA modifications.

Protocol for tRNA Digestion and Nucleoside Analysis:

- tRNA Purification: Total tRNA can be isolated from archaeal cells, or a specific tRNA can be purified. For in vitro assays, the reaction product is used directly after purification.
- Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides.
 A typical digestion protocol involves:
 - Incubation of the tRNA with Nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3) at 37°C for 2-4 hours.
 - Addition of bacterial alkaline phosphatase and further incubation at 37°C for 1-2 hours to dephosphorylate the nucleoside monophosphates.



- HPLC Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC. The nucleosides are separated based on their hydrophobicity and detected by UV absorbance. The retention time of m1Ψ is compared to that of a known standard for identification.
- Mass Spectrometry (MS) Analysis: For more definitive identification and quantification, the HPLC can be coupled to a mass spectrometer (LC-MS/MS).[3][4] The mass-to-charge ratio of the eluted compounds is measured, allowing for the unambiguous identification of m1Ψ.

Conclusion

The biosynthesis of N1-methylpseudouridine in archaea is a fascinating example of the intricate tRNA modification pathways that have evolved in this domain of life. The two-step process, involving the sequential action of Pus10 and TrmY, highlights the specialized enzymatic machinery required to generate this unique modified nucleoside. While the key enzymes have been identified, further research, particularly detailed kinetic and structural studies, is needed to fully understand the molecular mechanisms and biological significance of m1 Ψ in archaeal tRNA. The protocols and workflows provided in this guide offer a foundation for researchers to further investigate this important aspect of archaeal molecular biology, with potential implications for understanding the limits of life and for the development of novel RNA-based therapeutics.

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